Intramolecular Hydrogen Bonding: A Vicinal Dithiol Advantage over α,ω-Isomers
Rotational spectroscopy and DFT calculations confirm that 1,2-butanedithiol adopts a global minimum conformation stabilized by a vicinal intramolecular S–H⋯S hydrogen bond. This interaction is geometrically possible due to the adjacent positioning of the thiol groups and is not observed in non-vicinal isomers like 1,4-butanedithiol [1]. The gauche arrangement of the two thiol groups, facilitated by this hydrogen bond, is a key structural feature that dictates the molecule's reactivity and chelating behavior.
| Evidence Dimension | Intramolecular Hydrogen Bonding |
|---|---|
| Target Compound Data | Stabilized gauche conformation with intramolecular S–H⋯S hydrogen bond |
| Comparator Or Baseline | 1,4-Butanedithiol (α,ω-isomer) |
| Quantified Difference | Presence vs. absence of vicinal S–H⋯S hydrogen bond |
| Conditions | Gas phase (jet-cooled rotational spectroscopy) and DFT calculations |
Why This Matters
The presence of an intramolecular hydrogen bond alters the conformational preference and electron density of the thiol groups, which can influence the binding strength and geometry in metal coordination and self-assembled structures compared to α,ω-dithiols.
- [1] Rodríguez-Ortega, P. G.; et al. Rotational spectrum and intramolecular hydrogen bonding in 1,2-butanedithiol. J. Mol. Struct. 2021, 1228, 129712. View Source
